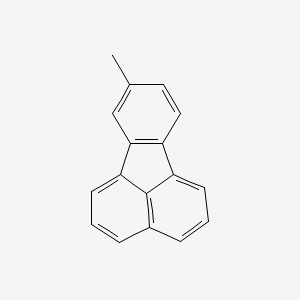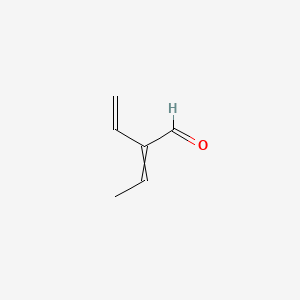
2-Vinyl-2-butenal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a colorless to pale yellow liquid with a pungent odor. This compound is known for its reactivity due to the presence of both an aldehyde group and a vinyl group, making it a valuable intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Vinyl-2-butenal can be synthesized through various chemical reactions. One common method involves the oxidation of 2-butenal. This process typically requires specific catalysts and controlled reaction conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, this compound is often produced through the aldol condensation of acetaldehyde and acetone, followed by dehydration. This method is favored due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 2-Vinyl-2-butenal undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.
Reduction: The compound can be reduced to form alcohols.
Substitution: The vinyl group can participate in various substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the specific substitution reaction, but typically involve catalysts and controlled temperatures.
Major Products:
Oxidation: Produces 2-vinyl-2-butenoic acid.
Reduction: Yields 2-vinyl-2-butenol.
Substitution: Results in various substituted derivatives depending on the reactants used.
Aplicaciones Científicas De Investigación
2-Vinyl-2-butenal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-vinyl-2-butenal involves its reactivity with nucleophiles due to the presence of the aldehyde group. This reactivity allows it to form various adducts and intermediates in chemical reactions. The vinyl group also participates in addition reactions, further enhancing its versatility in organic synthesis .
Comparación Con Compuestos Similares
2-Butenal:
2-Vinylcrotonaldehyde: Another related compound with similar structural features.
Uniqueness: 2-Vinyl-2-butenal is unique due to the presence of both an aldehyde and a vinyl group, which provides a combination of reactivity that is not commonly found in other compounds. This dual functionality makes it a valuable intermediate in various chemical syntheses .
Propiedades
Número CAS |
20521-42-0 |
|---|---|
Fórmula molecular |
C6H8O |
Peso molecular |
96.13 g/mol |
Nombre IUPAC |
(E)-2-ethenylbut-2-enal |
InChI |
InChI=1S/C6H8O/c1-3-6(4-2)5-7/h3-5H,1H2,2H3/b6-4+ |
Clave InChI |
XOBGIOGZLQNHMM-GQCTYLIASA-N |
SMILES |
CC=C(C=C)C=O |
SMILES isomérico |
C/C=C(\C=C)/C=O |
SMILES canónico |
CC=C(C=C)C=O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


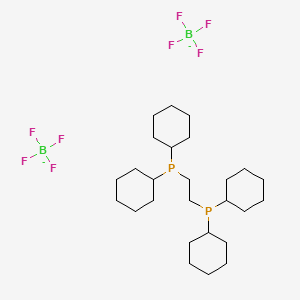
![N,N-dimethyl-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B3342341.png)
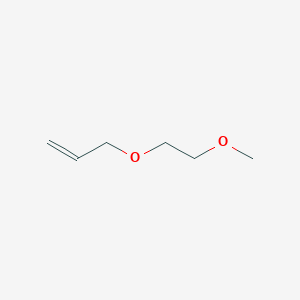
![3,4,5-Trihydroxy-6-[(17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl)oxy]oxane-2-carboxylic acid](/img/structure/B3342355.png)
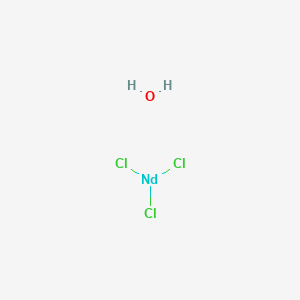


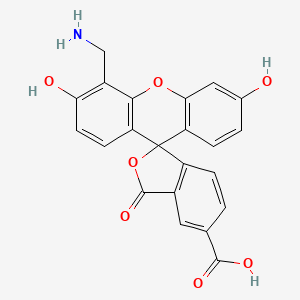
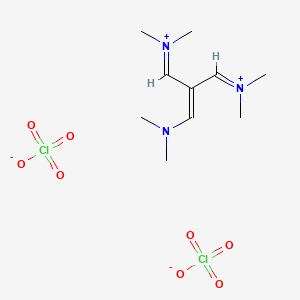
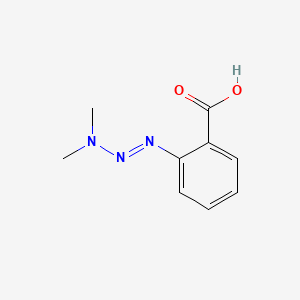
![2-fluoro-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B3342400.png)

